

# A Comparative Crystallographic Analysis of Isoindoline-1,3-dione Derivatives

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## Compound of Interest

Compound Name: 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione

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A detailed examination of the solid-state structures of closely related isoindoline-1,3-dione compounds, commonly known as phthalimides, reveals subtle yet significant differences in their molecular geometry and intermolecular interactions. This guide provides a comparative analysis of the X-ray crystal structures of three exemplary compounds: 2-(hydroxymethyl)isoindoline-1,3-dione, 2-ethylisoindoline-1,3-dione, and 2-(2,5-dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione, offering valuable insights for researchers and professionals in drug development and materials science.

The isoindoline-1,3-dione scaffold is a prevalent structural motif in a wide range of biologically active molecules and functional materials. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, governs their physical properties and their interactions with biological targets. Understanding the subtle variations in bond lengths, bond angles, and crystal packing as a function of N-substitution is crucial for rational drug design and the engineering of novel materials.

## Comparative Crystallographic Data

The following table summarizes key crystallographic and structural parameters for the three selected isoindoline-1,3-dione derivatives, providing a quantitative basis for comparison.

Parameter	2-(hydroxymethyl)isoindoline-1,3-dione	2-ethylisoindoline-1,3-dione	2-(2,5-dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione
Formula	C <sub>9</sub> H <sub>7</sub> NO <sub>3</sub>	C <sub>10</sub> H <sub>9</sub> NO <sub>2</sub>	C <sub>12</sub> H <sub>7</sub> NO <sub>5</sub>
Molecular Weight	177.16	175.18	245.19
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /c	P2 <sub>1</sub> /n	P2 <sub>1</sub> /c
a (Å)	7.643 (2)	7.254 (6)	12.129 (2)
b (Å)	6.6040 (14)	5.083 (4)	5.1385 (10)
c (Å)	16.034 (3)	13.506 (10)	16.818 (3)
β (°)	117.066 (3)	101.03 (7)	100.21 (3)
Volume (Å <sup>3</sup> )	721.2 (3)	433.3 (6)	1031.6 (4)
Z	4	2	4
Key Bond Length (C-N)imide (Å)	~1.40	~1.41	~1.40
Key Bond Length (C=O)imide (Å)	~1.21	~1.21	~1.21
Intermolecular Interactions	O—H···O hydrogen bonds	C—H···O hydrogen bonds	C—H···O hydrogen bonds

Note: Bond lengths are approximate and can vary slightly. Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)

The data reveals that while all three compounds crystallize in the monoclinic system, their unit cell dimensions and packing arrangements differ significantly, influenced by the nature of the N-substituent. Notably, 2-(hydroxymethyl)isoindoline-1,3-dione exhibits strong O—H···O hydrogen bonding, a feature absent in the other two compounds which are stabilized by weaker C—H···O interactions.[\[2\]](#)[\[3\]](#) The dihedral angle between the isoindoline-1,3-dione plane

and the furan ring in 2-(2,5-dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione is approximately 89.2°.[1]

## Experimental Protocols

The crystallographic data presented in this guide were obtained through standard single-crystal X-ray diffraction techniques. The general workflow for such an analysis is outlined below.

## Synthesis and Crystallization

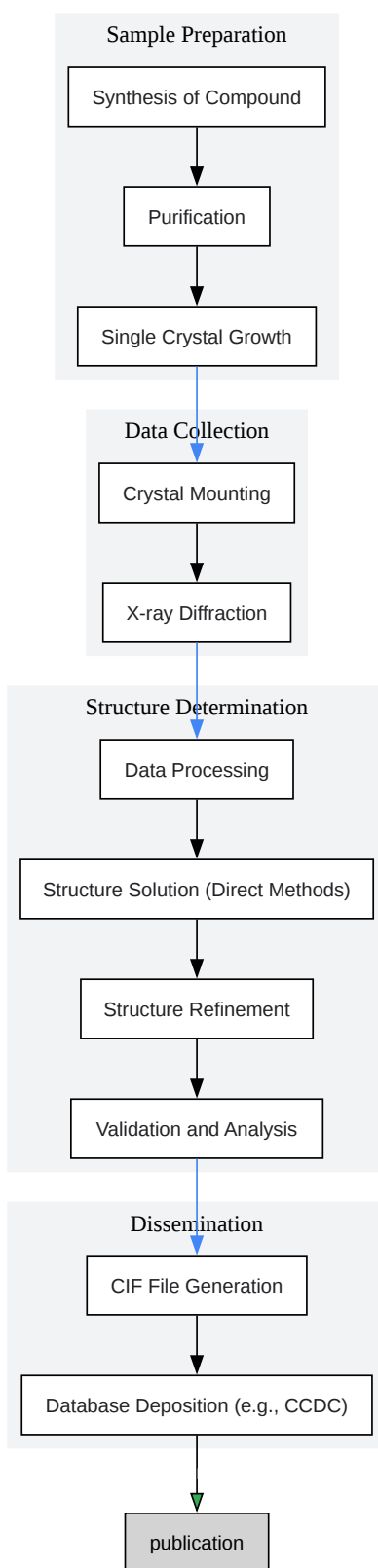
The isoindoline-1,3-dione derivatives were synthesized according to established literature procedures.[1][2][3] Single crystals suitable for X-ray diffraction were typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. For instance, single crystals of 2-(2,5-dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione were obtained by the spontaneous evaporation of the solvent from an acetic acid solution.[1]

## X-ray Data Collection and Structure Refinement

A single crystal of each compound was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature, often 294 K.[2][3] The collected data were processed to yield a set of observed structure factors. The crystal structures were then solved using direct methods and refined by full-matrix least-squares on  $F^2$ . [4][5] All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions and refined using a riding model.

## Workflow for X-ray Crystal Structure Analysis

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.



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Workflow of X-ray Crystal Structure Analysis. A schematic outlining the major steps from compound synthesis to structure publication.

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## References

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